2-(4-Iodo-2-methylanilino)-N'~1~-[(E)-1-phenylmethylidene]propanohydrazide
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Overview
Description
2-(4-Iodo-2-methylanilino)-N’~1~-[(E)-1-phenylmethylidene]propanohydrazide is a complex organic compound with the molecular formula C15H16IN3O2
Preparation Methods
The synthesis of 2-(4-Iodo-2-methylanilino)-N’~1~-[(E)-1-phenylmethylidene]propanohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodo-2-methylaniline and propanohydrazide as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The reaction temperature is maintained at around 60-80°C.
Synthetic Route: The 4-iodo-2-methylaniline is first reacted with propanohydrazide in the presence of a catalyst to form an intermediate compound.
Chemical Reactions Analysis
2-(4-Iodo-2-methylanilino)-N’~1~-[(E)-1-phenylmethylidene]propanohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the phenylmethylidene group.
Substitution: The iodine atom in the compound can undergo substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.
Scientific Research Applications
2-(4-Iodo-2-methylanilino)-N’~1~-[(E)-1-phenylmethylidene]propanohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Iodo-2-methylanilino)-N’~1~-[(E)-1-phenylmethylidene]propanohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, leading to modulation of their activity.
Comparison with Similar Compounds
2-(4-Iodo-2-methylanilino)-N’~1~-[(E)-1-phenylmethylidene]propanohydrazide can be compared with similar compounds such as:
2-(4-Iodo-2-methylanilino)-N’~1~-[(5-nitro-2-thienyl)methylene]aceto hydrazide: This compound has a similar structure but contains a nitro-thienyl group instead of a phenylmethylidene group.
2-(4-Iodo-2-methylanilino)-N’~1~-[(3-methyl-2-furyl)methylene]aceto hydrazide: This compound contains a furyl group instead of a phenylmethylidene group.
Properties
Molecular Formula |
C17H18IN3O |
---|---|
Molecular Weight |
407.25 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-(4-iodo-2-methylanilino)propanamide |
InChI |
InChI=1S/C17H18IN3O/c1-12-10-15(18)8-9-16(12)20-13(2)17(22)21-19-11-14-6-4-3-5-7-14/h3-11,13,20H,1-2H3,(H,21,22)/b19-11+ |
InChI Key |
BMIOOUONAFVNRR-YBFXNURJSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)I)NC(C)C(=O)N/N=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(C)C(=O)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
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